[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE
Overview
Description
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with a unique structure that includes a pyrazole ring, a furoyl group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically formed by reacting a hydrazine derivative with a 1,3-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction, often using difluoromethylating agents such as ClCF2H.
Attachment of the Furoyl Group: The furoyl group is attached via a Friedel-Crafts acylation reaction, using a furoyl chloride and a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or furoyl derivatives.
Scientific Research Applications
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The pyrazole ring and furoyl group contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(difluoromethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furoyl group and the specific substitution pattern on the pyrazole ring differentiate it from other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[5-[(4-propylphenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c1-3-4-14-5-7-15(8-6-14)27-12-16-9-10-17(28-16)18(25)24-20(26,19(21)22)11-13(2)23-24/h5-10,19,26H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHNHONZSMYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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